

# IM21.7c LNPs: A Comparative Guide to Reduced Liver Accumulation

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## Compound of Interest

Compound Name: **IM21.7c**

Cat. No.: **B15578559**

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For researchers and drug development professionals seeking to enhance the extrahepatic delivery of mRNA therapeutics, the novel cationic lipid **IM21.7c** offers a compelling alternative to conventional lipid nanoparticles (LNPs). This guide provides a comparative analysis of **IM21.7c**-based LNPs, highlighting their significantly reduced liver accumulation and presenting supporting experimental data and protocols.

## Enhanced Lung Targeting and Reduced Liver Deposition

**IM21.7c** is a novel cationic lipid featuring an imidazolium polar head, a design that fundamentally alters the biodistribution profile of mRNA-LNPs.<sup>[1]</sup> Unlike clinically approved LNPs that predominantly accumulate in the liver, **IM21.7c**-based formulations exhibit a strong preference for the lungs and spleen, thereby minimizing hepatic exposure.<sup>[2]</sup>

A key study demonstrated that a specific five-component LNP formulation incorporating **IM21.7c** resulted in over 95% of the payload accumulating in the lungs, with less than 1% being delivered to the liver.<sup>[3]</sup> This represents a significant shift in biodistribution compared to traditional LNP systems.

## Comparative Biodistribution Data

The following table summarizes the quantitative biodistribution data, comparing an **IM21.7c** LNP formulation to a clinically approved LNP formulation based on the ionizable lipid DLin-MC3-DMA.

LNP Formulation	Liver Accumulation	Lung Accumulation	Spleen Accumulation	Reference
IM21.7c LNP	<1%	>95%	~3%	Gueguen et al. (2024)[3]
DLin-MC3-DMA LNP	100-fold higher than IM21.7c LNP	-	Comparable to IM21.7c LNP	Sartorius[1]

## Experimental Protocols

### Formulation of IM21.7c LNPs

This protocol describes the preparation of **IM21.7c** LNPs using a microfluidic mixing system.

#### Materials:

- LipidBrick® **IM21.7c**
- 1,2-dioleoyl-3-dimethylammonium-propane (DODMA)
- 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine (DPyPE)
- Cholesterol
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSG-PEG2000)
- Ethanol (Absolute)
- mRNA in 10 mM sodium acetate buffer (pH 4.0)
- Phosphate-buffered saline (PBS)

#### Equipment:

- NanoAssemblr™ or similar microfluidic mixing system

- Ultrasonic bath
- Vortex mixer
- Centrifugal filter units (10 kDa cutoff)
- PES filter (0.45 µm)

Procedure:

- Lipid Stock Preparation:
  - Dissolve LipidBrick® **IM21.7c** powder in absolute ethanol to a final concentration of 100 mM. Facilitate dissolution by sonicating in an ultrasonic bath at up to 37°C for 30 minutes, followed by vortexing.
  - Prepare stock solutions of DODMA, DPyPE, Cholesterol, and DSG-PEG2000 in absolute ethanol at appropriate concentrations.
- Ethanolic Lipid Solution Preparation:
  - Combine the lipid stock solutions in the following molar ratios: 40% **IM21.7c**, 30% DODMA, 10% DPyPE, 18.5% Cholesterol, and 1.5% DSG-PEG2000.[\[3\]](#)
  - Ensure the final lipid mixture is homogenous by pipetting up and down several times.
- mRNA Solution Preparation:
  - Dilute the mRNA to the desired concentration in 10 mM sodium acetate buffer (pH 4.0).
- LNP Formulation:
  - Set up the microfluidic mixing system with a volumetric flow rate ratio of 3:1 (aqueous:organic).
  - Combine the ethanolic lipid solution and the mRNA solution using the microfluidic cartridge at a total flow rate of 10 mL/min.

- Purification and Concentration:

- Remove the ethanol from the LNP solution using centrifugal filter units (10 kDa cutoff).
- Wash the LNPs with PBS.
- Filter the final LNP solution through a 0.45 µm PES filter and dilute to the desired concentration in PBS.

## In Vivo Biodistribution Assessment

This protocol outlines the procedure for evaluating the biodistribution of fluorescently labeled LNPs in mice using an in vivo imaging system (IVIS).

### Materials:

- Fluorescently labeled LNPs (e.g., with DiR dye)
- BALB/c mice (or other appropriate strain)
- Anesthesia (e.g., isoflurane)

### Equipment:

- IVIS® Spectrum or similar in vivo imaging system
- Anesthesia induction chamber and nose cone system

### Procedure:

- Animal Preparation:

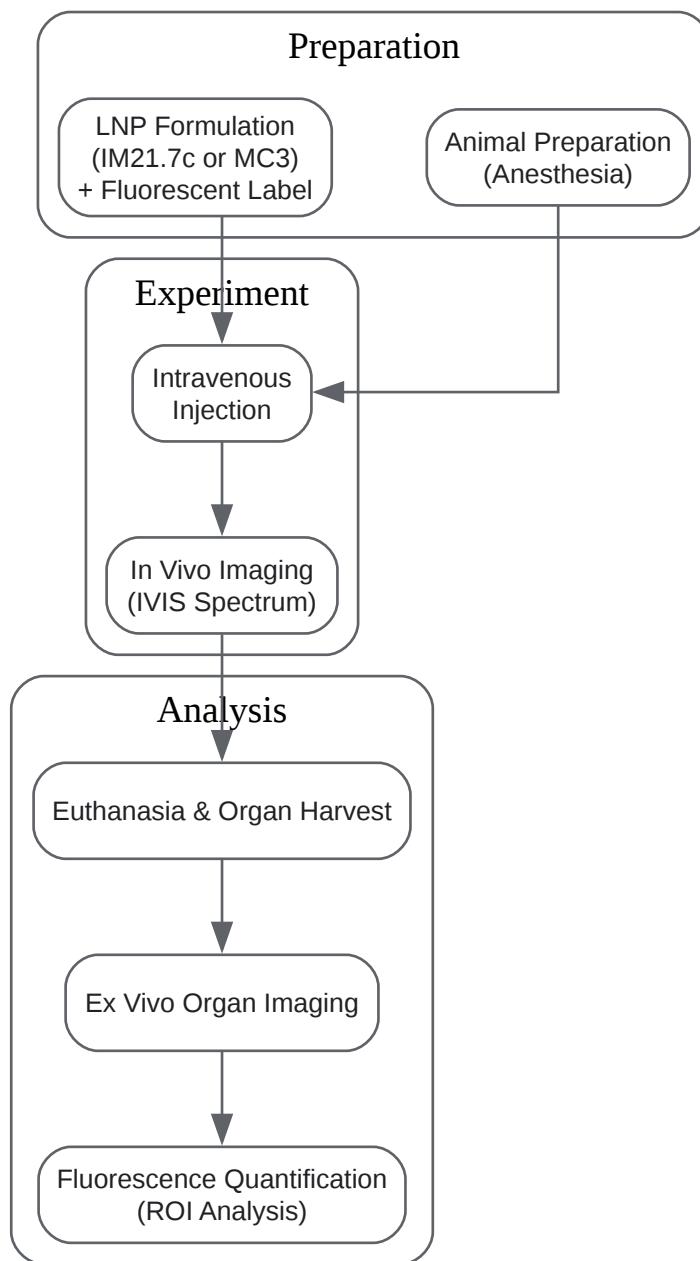
- Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.
- Anesthetize the mice using isoflurane in an induction chamber.

- LNP Administration:

- Administer a defined dose of the fluorescently labeled LNPs to the anesthetized mice via intravenous (retro-orbital or tail vein) injection.
- In Vivo Imaging:
  - Place the anesthetized mouse in the IVIS imaging chamber.
  - Acquire fluorescence images at predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection).
  - Use appropriate excitation and emission wavelengths for the fluorescent dye (e.g., 745 nm excitation and 800 nm emission for DiR).[\[4\]](#)
- Ex Vivo Organ Imaging:
  - At the final time point, euthanize the mice.
  - Perfuse the animals with PBS to remove blood from the organs.
  - Excise the organs of interest (liver, lungs, spleen, heart, kidneys).
  - Arrange the organs in the IVIS imaging chamber and acquire fluorescence images.
- Data Analysis:
  - Use the accompanying software (e.g., Living Image) to draw regions of interest (ROIs) around the organs in both the in vivo and ex vivo images.
  - Quantify the fluorescence intensity (radian efficiency) within each ROI.
  - Calculate the percentage of the injected dose in each organ by normalizing the organ's fluorescence intensity to the total fluorescence intensity from all organs.

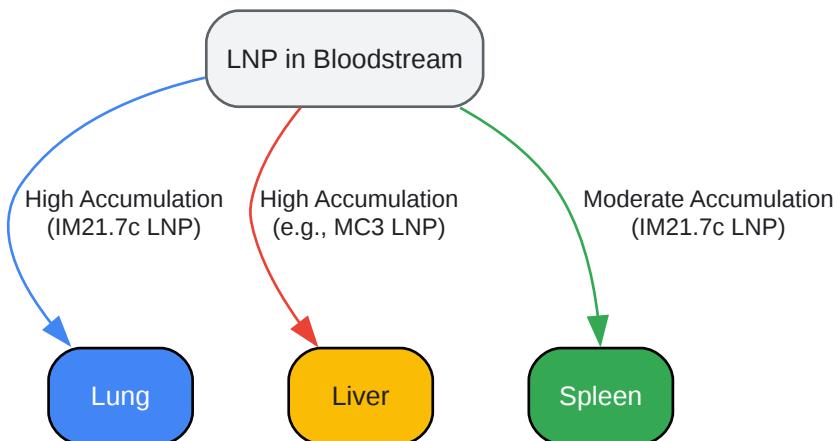
## Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for assessing LNP biodistribution and a conceptual representation of LNP organ targeting.



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Caption: Experimental workflow for in vivo biodistribution analysis of LNPs.



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Caption: Differential organ targeting of **IM21.7c** LNP<sup>s</sup> versus conventional LNP<sup>s</sup>.

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